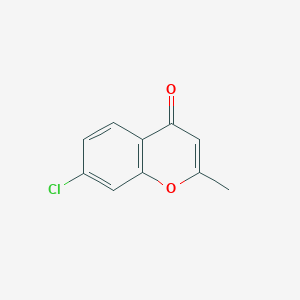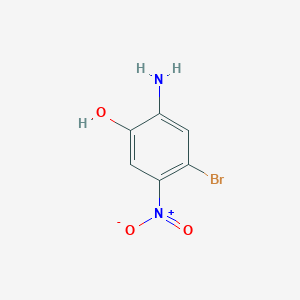
2,2,2-Trifluoroethyl phosphorodichloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroethyl phosphorodichloridate is an organophosphorus compound characterized by the presence of trifluoroethyl groups attached to a phosphorodichloridate moiety. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl phosphorodichloridate typically involves the reaction of 2,2,2-trifluoroethanol with phosphorus oxychloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
POCl3+3CF3CH2OH→(CF3CH2O)3P+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in specialized reactors designed to handle corrosive reagents like phosphorus oxychloride. The process is optimized to maximize yield and purity while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
2,2,2-Trifluoroethyl phosphorodichloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphorodichloridate moiety can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphoric acid derivatives and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to prevent hydrolysis.
Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain substitution reactions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include phosphoramidates, phosphorothioates, and phosphorates.
Hydrolysis Products: Hydrolysis typically yields phosphoric acid derivatives and hydrochloric acid.
科学的研究の応用
2,2,2-Trifluoroethyl phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important intermediates in organic synthesis.
Biology: The compound is used in the modification of biomolecules, such as the phosphorylation of proteins and nucleotides.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of prodrugs and enzyme inhibitors.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of 2,2,2-Trifluoroethyl phosphorodichloridate involves the formation of covalent bonds with nucleophilic sites on target molecules. The trifluoroethyl groups enhance the electrophilicity of the phosphorus center, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
類似化合物との比較
Similar Compounds
- Tris(2,2,2-trifluoroethyl) phosphite
- Bis(2,2,2-trifluoroethyl) methylphosphonate
- Tris(2,2,2-trifluoroethyl) borate
Uniqueness
2,2,2-Trifluoroethyl phosphorodichloridate is unique due to its high reactivity and the presence of two chlorine atoms, which allows for versatile substitution reactions. Compared to similar compounds, it offers a broader range of chemical transformations and applications in various fields.
特性
分子式 |
C2H2Cl2F3O2P |
|---|---|
分子量 |
216.91 g/mol |
IUPAC名 |
2-dichlorophosphoryloxy-1,1,1-trifluoroethane |
InChI |
InChI=1S/C2H2Cl2F3O2P/c3-10(4,8)9-1-2(5,6)7/h1H2 |
InChIキー |
VJBCPHZDLNYLRS-UHFFFAOYSA-N |
正規SMILES |
C(C(F)(F)F)OP(=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chlorothieno[3,2-b]pyridin-2-amine](/img/structure/B13688967.png)



![2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13689003.png)
![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)

![Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13689015.png)
![Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13689016.png)
![[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13689018.png)




